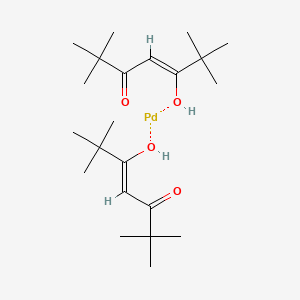
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is an organometallic compound with the chemical formula Pd(C_11H_19O_2)_2. It is a coordination complex where palladium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and volatility, making it useful in various chemical processes, particularly in the field of material science and catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) typically involves the reaction of palladium(II) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .
化学反応の分析
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalysis.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines or amines as substituting ligands
Major Products
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles.
Substitution: New palladium complexes with different ligands
科学的研究の応用
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of palladium nanoparticles and other palladium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of thin films and coatings, particularly in the electronics industry.
作用機序
The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) exerts its effects is primarily through its ability to act as a catalyst. The palladium center can undergo oxidation and reduction cycles, facilitating various chemical transformations. The 2,2,6,6-tetramethyl-3,5-heptanedione ligands stabilize the palladium center, allowing it to participate in catalytic cycles without decomposing .
類似化合物との比較
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
Uniqueness
Compared to similar compounds, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is unique due to its higher stability and volatility, making it particularly useful in vapor deposition processes. Its catalytic properties are also superior in certain reactions, such as cross-coupling reactions, where palladium catalysts are preferred .
特性
分子式 |
C22H40O4Pd |
|---|---|
分子量 |
475.0 g/mol |
IUPAC名 |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
InChIキー |
BAMDVVIRBULKGA-ATMONBRVSA-N |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


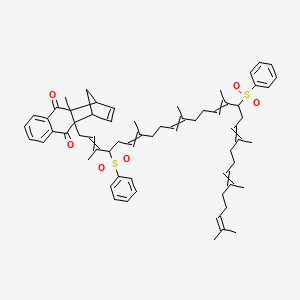
![but-2-enedioic acid;N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13393948.png)
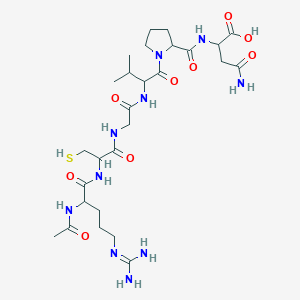
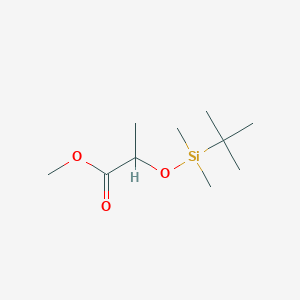
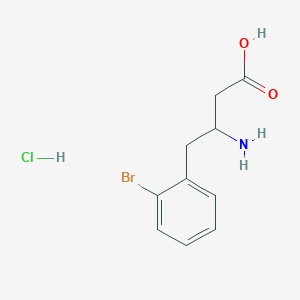
![(3S,5R,8aS)-3-Phenyl-3,5,6,7,8,8a-hexahydro-2H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B13393974.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13393980.png)
![5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B13393991.png)
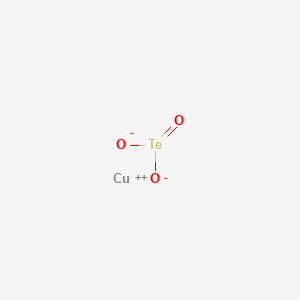
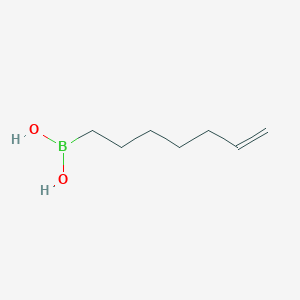
![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13394006.png)
![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)
![Methyl 5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13394015.png)
![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
